Spectinomycin sulfate tetrahydrate
Description
Structure
2D Structure
Properties
IUPAC Name |
sulfuric acid;8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one;tetrahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O7.H2O4S.4H2O/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;1-5(2,3)4;;;;/h5,7-13,15-16,18-20H,4H2,1-3H3;(H2,1,2,3,4);4*1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZDRKHRQYPQDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.O.O.O.O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H34N2O15S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Origin and Classification
Spectinomycin (B156147) is an aminocyclitol antibiotic. drugbank.comwikipedia.org This class of compounds is structurally related to the aminoglycosides. wikipedia.orgmsdmanuals.com The antibiotic is produced by several species of soil microorganisms. drugbank.com
Originally, spectinomycin was isolated from a bacterium designated as Streptomyces spectabilis. drugbank.comnih.govwikipedia.org Further research has identified other producing organisms, including Streptomyces flavopersicus and Streptomyces hygroscopicus var. sagamiensis. google.com The biosynthesis of spectinomycin involves a series of enzymatic steps, beginning with a glucose-6-phosphate molecule. wikipedia.org In nature, it is believed that organisms produce spectinomycin primarily as a defense mechanism. wikipedia.org
| Property | Description |
| Compound Name | Spectinomycin |
| Antibiotic Class | Aminocyclitol drugbank.comwikipedia.org |
| Producing Organism | Streptomyces spectabilis drugbank.comnih.govwikipedia.org |
| Related Producing Organisms | Streptomyces flavopersicus, Streptomyces hygroscopicus var. sagamiensis google.com |
Historical Trajectory of Spectinomycin Research
Mechanism of Action at the Ribosomal Level
Spectinomycin's primary mechanism involves the disruption of protein synthesis at the ribosomal level. patsnap.comnih.gov It achieves this by binding to the 30S ribosomal subunit, a critical component of the bacterial ribosome responsible for decoding messenger RNA (mRNA) and mediating the interaction with transfer RNA (tRNA). patsnap.commsdmanuals.com This binding event sets off a cascade of inhibitory effects that ultimately halt bacterial growth. patsnap.com
Interaction with the Bacterial 30S Ribosomal Subunit
Spectinomycin specifically binds to the 30S ribosomal subunit of bacterial ribosomes. patsnap.commsdmanuals.comontosight.ai This interaction is a prerequisite for its antibiotic activity. The binding site is located in a region known as the head of the 30S subunit, near the neck that connects the head to the body. nih.govresearchgate.net This strategic location allows spectinomycin to interfere with the dynamic conformational changes of the 30S subunit that are essential for protein synthesis. nih.gov The binding is influenced by the presence of mRNA, with studies showing a change in the dissociation constant (Kd) of spectinomycin for 70S ribosomes in the presence of polyinosinic acid, a synthetic mRNA. etsu.edu
Inhibition of Bacterial Protein Synthesis Initiation
Spectinomycin has been shown to selectively inhibit the initiation of protein synthesis. pnas.org It appears to block the process after the formation of the initial complex between the 30S subunit, mRNA, and the initiator tRNA (fMet-tRNA), but before the formation of the first peptide bond. pnas.org This leads to the accumulation of blocked initiation complexes. pnas.org While it strongly inhibits initiation, much higher concentrations are required to inhibit the elongation of pre-formed polysomes, highlighting its primary effect on the initial stages of protein synthesis. pnas.org
Interference with Peptidyl tRNA Translocation
A key aspect of spectinomycin's inhibitory action is its interference with the translocation of peptidyl-tRNA from the A-site (aminoacyl site) to the P-site (peptidyl site) on the ribosome. patsnap.comnih.govnih.gov This movement is a critical step in the elongation cycle of protein synthesis, allowing the ribosome to move along the mRNA and add the next amino acid to the growing polypeptide chain. patsnap.com Spectinomycin does not completely block translocation but rather hinders it, effectively "freezing" the ribosome in a state where it cannot efficiently move the tRNA and mRNA. patsnap.comnih.gov This disruption of the translocation cycle is a central element of its mechanism.
Biochemical studies have shown that while spectinomycin destabilizes the binding of tRNA to the A-site, which would theoretically favor translocation, it simultaneously inhibits the backward rotation of the 30S subunit body, a motion necessary for the completion of translocation. nih.gov
Specific Binding to 16S Ribosomal RNA (rRNA)
The binding of spectinomycin to the 30S subunit is mediated by a specific interaction with the 16S ribosomal RNA (rRNA), a major structural and functional component of the small ribosomal subunit. nih.govnih.govnih.gov The primary binding site is located within helix 34 of the 16S rRNA. nih.govnih.govresearchgate.net
| Key 16S rRNA Nucleotides Involved in Spectinomycin Binding | Interaction Type |
| G1064 | Hydrogen bonds researchgate.net |
| C1192 | Hydrogen bonds researchgate.net |
| C1063 | Protection from chemical modification oup.com |
| G1064 | Protection from chemical modification oup.com |
| C1066 | Contact site nih.gov |
| G1068 | Contact site nih.gov |
| G1193 | Contact site nih.gov |
Mutational studies have confirmed the importance of these nucleotides. Mutations at position C1192 in E. coli 16S rRNA, and at positions 1064, 1191, and 1193 in chloroplast ribosomes, confer resistance to spectinomycin, underscoring their critical role in drug binding. nih.govnih.gov The interaction is highly specific, requiring a G-C pair at positions 1064 and 1192 for effective binding. nih.gov
Regional Effects on Ribosomal Structure
The binding of spectinomycin induces distinct conformational changes in the 30S ribosomal subunit, particularly affecting the head domain. nih.govdrugbank.com X-ray crystallography studies have revealed that spectinomycin binding traps the head of the 30S subunit in a specific, non-rotated state, preventing the swiveling motion that is essential for translocation. nih.gov This steric blockade of the head domain's movement is a key structural basis for the inhibition of translocation. nih.gov
Antimicrobial Spectrum and Resistance Mechanisms
In Vitro Antimicrobial Spectrum of Activity
Efficacy Against Gram-Negative Bacteria (e.g., Neisseria gonorrhoeae, Escherichia coli, Klebsiella, Enterobacter)
Spectinomycin (B156147) has demonstrated significant effectiveness against the Gram-negative bacterium Neisseria gonorrhoeae, the causative agent of gonorrhea. nih.govnih.gov It is considered a crucial treatment option, particularly for infections resistant to other therapies. nih.govnih.gov In some regions, it is recommended as a first-line treatment for gonorrhea due to high susceptibility rates. dovepress.com
Studies have also shown its inhibitory action against other Gram-negative bacteria. Most strains of Escherichia coli, Klebsiella, and Enterobacter are inhibited by spectinomycin at a concentration of 31.2 μg/ml. nih.govnih.gov In E. coli, spectinomycin has been observed to rapidly and reversibly inhibit growth and suppress the incorporation of amino acids. medchemexpress.com
| Organism | Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Neisseria gonorrhoeae | High susceptibility, considered a primary treatment option. | nih.govnih.govdovepress.com |
| Escherichia coli | Inhibited at 31.2 μg/ml. | nih.govnih.gov |
| Klebsiella | Inhibited at 31.2 μg/ml. | nih.govnih.gov |
| Enterobacter | Inhibited at 31.2 μg/ml. | nih.govnih.gov |
Susceptibility of Gram-Positive Bacteria (e.g., Staphylococcus epidermidis)
Spectinomycin also exhibits activity against certain Gram-positive bacteria. toku-e.commedchemexpress.com Notably, most strains of Staphylococcus epidermidis are inhibited by spectinomycin at a concentration of 31.2 μg/ml. nih.govnih.gov
| Organism | Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus epidermidis | Inhibited at 31.2 μg/ml. | nih.govnih.gov |
Activity Against Mycoplasma Species
Spectinomycin is effective against various Mycoplasma species. toku-e.comnih.gov In a study assessing its activity against genital mycoplasmas, spectinomycin was found to be one of the most active drugs against Ureaplasma urealyticum. nih.gov Its activity against Mycoplasma hominis was comparable to that of tetracycline (B611298) and doxycycline. nih.gov Furthermore, spectinomycin has shown efficacy against Mycoplasma bovis infections in calves. nih.gov
| Organism | Activity | Reference |
|---|---|---|
| Ureaplasma urealyticum | Highly active, more so than macrolides and tetracyclines. | nih.gov |
| Mycoplasma hominis | Comparable activity to tetracycline and doxycycline. | nih.gov |
| Mycoplasma bovis | Effective in treating induced pneumonia in calves. | nih.gov |
Resistance in Anaerobic Organisms
In general, anaerobic organisms are resistant to spectinomycin. toku-e.com Studies on the in vitro activity of spectinomycin against various anaerobic bacteria have shown that it is not a potent inhibitor of clinically significant anaerobes such as Bacteroides fragilis. nih.gov The susceptibility of anaerobes to spectinomycin can be influenced by the testing medium and its pH. nih.gov
Molecular Mechanisms of Antimicrobial Resistance to Spectinomycin
Bacteria can develop resistance to spectinomycin through several mechanisms. These include enzymatic modification of the antibiotic, drug efflux, and alteration of the ribosomal target site. nih.govoup.com
Ribosomal Target Modification: Mutations in Ribosomal Proteins (e.g., rpsE gene for S5 protein)
A primary mechanism of resistance to spectinomycin involves mutations in the bacterial ribosome, the antibiotic's target. patsnap.com Specifically, mutations in the rpsE gene, which encodes the ribosomal protein S5, can confer resistance. oup.comnih.gov Although ribosomal protein S5 is not directly involved in binding spectinomycin, it is located near the antibiotic's binding site on the 30S ribosomal subunit. nih.gov Mutations in this protein can, therefore, lead to spectinomycin resistance. nih.gov
In Neisseria gonorrhoeae, a Thr-24→Pro mutation in the ribosomal protein S5 has been identified in spectinomycin-resistant clinical strains. nih.govnih.govcapes.gov.br This mutation has been shown to confer a low level of spectinomycin resistance. nih.gov Similarly, mutations in the rpsE gene have been found to cause spectinomycin resistance in Escherichia coli and Streptomyces roseosporus. oup.comnih.gov
| Organism | Gene | Protein | Mutation | Effect | Reference |
|---|---|---|---|---|---|
| Neisseria gonorrhoeae | rpsE | Ribosomal Protein S5 | Thr-24→Pro | Low-level spectinomycin resistance. | nih.govnih.govcapes.gov.br |
| Escherichia coli | rpsE | Ribosomal Protein S5 | Various mutations | Spectinomycin resistance. | oup.com |
| Streptomyces roseosporus | rpsE | Ribosomal Protein S5 | Various transversions or deletions | Spectinomycin resistance. | nih.gov |
Enzymatic Inactivation: Aminoglycoside Nucleotidyl Transferases (ANT)
Aminoglycoside nucleotidyltransferases (ANTs), also known as adenylyltransferases, are a class of enzymes that mediate antibiotic resistance by catalyzing the transfer of an adenylyl group (AMP) from a nucleotide triphosphate, typically ATP, to a hydroxyl group on the antibiotic molecule. nih.govrsc.orgresearchgate.net This modification prevents the antibiotic from binding to its ribosomal target. nih.gov Several families of ANTs are capable of inactivating spectinomycin. nih.govnih.govcncb.ac.cn
Spectinomycin-Specific ANT(9) Family
The ANT(9) family of enzymes confers specific resistance to spectinomycin. nih.govnih.govcncb.ac.cnmcmaster.ca A key example is the ANT(9) enzyme from Enterococcus faecalis, which inactivates spectinomycin by adenylating the 9-hydroxyl group on the C-ring of the molecule. nih.govnih.govcncb.ac.cn This enzymatic action is highly specific for spectinomycin. researchgate.net
| Enzyme Family | Example Organism | Mechanism of Action | Target Site on Spectinomycin |
| ANT(9) | Enterococcus faecalis | Adenylylation (transfer of AMP from ATP) | 9-hydroxyl group |
Data derived from Kanchugal P, Selmer M. (2020) nih.govnih.govcncb.ac.cn
Structural studies of the ANT(9) enzyme from E. faecalis have provided detailed insights into its function. The enzyme consists of an N-terminal nucleotidyltransferase domain and a C-terminal α-helical domain. nih.govnih.govcncb.ac.cn Spectinomycin binds in a cleft between these two domains. nih.govnih.govcncb.ac.cn
Dual-Specificity ANT(3'')(9) Family (e.g., AadA from Salmonella enterica)
In contrast to the highly specific ANT(9) family, the ANT(3'')(9) family of enzymes exhibits dual specificity, capable of inactivating both spectinomycin and another aminoglycoside, streptomycin (B1217042). nih.govnih.govcncb.ac.cn The most well-characterized member of this family is the AadA enzyme, commonly found in pathogens like Salmonella enterica. nih.govnih.govcncb.ac.cn
Like the ANT(9) enzymes, AadA adenylates the 9-hydroxyl group of spectinomycin. nih.gov However, it can also modify streptomycin at a different position, demonstrating its broader substrate profile. nih.govnih.govcncb.ac.cn This dual-specificity is a significant clinical concern as it confers resistance to two distinct classes of antibiotics.
| Enzyme Family | Example Enzyme | Example Organism | Substrates |
| ANT(3'')(9) | AadA | Salmonella enterica | Spectinomycin, Streptomycin |
Data derived from Kanchugal P, Selmer M. (2020) nih.govnih.govcncb.ac.cn
Structural Basis of Resistance Enzyme Recognition and Action
The structural differences between the ANT(9) and the dual-specificity ANT(3'')(9) enzymes explain their substrate preferences. nih.govasm.org X-ray crystallography studies of ANT(9) from Enterococcus faecalis in complex with spectinomycin have revealed the precise molecular interactions that govern recognition and catalysis. nih.govnih.govcncb.ac.cn
Spectinomycin, an L-shaped molecule, binds near the entrance of the interdomain cleft of the ANT(9) enzyme. nih.govbiorxiv.org The A ring of the spectinomycin molecule stacks against a tryptophan residue (Trp-111), and a hydrogen bond forms between the oxygen at position 9 (O9) and a glutamic acid residue (Glu-86), which is believed to be the catalytic base. nih.govbiorxiv.org Upon binding of spectinomycin, the C-terminal domain of the enzyme rotates by approximately 14 degrees, closing the cleft and bringing both domains into contact with the drug. nih.govnih.govbiorxiv.org This conformational change is crucial for positioning the antibiotic for the nucleotidyl transfer reaction. nih.gov
The specificity of ANT(9) for spectinomycin, as opposed to the larger streptomycin molecule, is determined by key structural features. nih.govasm.org Specifically, ANT(9) possesses a straight α5 helix and a shorter loop between helices α5 and α6. nih.govcncb.ac.cn In the dual-specificity AadA enzyme, the corresponding structural elements are different, allowing it to accommodate the bulkier streptomycin. In ANT(9), these features would sterically clash with streptomycin, preventing it from binding effectively. nih.govcncb.ac.cn
The catalytic process involves two magnesium ions in the active site. nih.govasm.org One of these ions is in a position that may help activate the 9-hydroxyl group of spectinomycin, making it more susceptible to deprotonation by the catalytic base (Glu-86) and subsequent attack on the ATP molecule. nih.govcncb.ac.cn
Structural Comparison of ANT(9) and AadA
| Feature | ANT(9) (Spectinomycin-specific) | AadA (Dual-specificity) | Implication for Substrate Specificity |
|---|---|---|---|
| α5 helix | Straight | Different conformation | The straight helix in ANT(9) contributes to a narrower binding cleft. |
| α5-α6 loop | Shorter | Longer | The shorter loop in ANT(9) would clash with the larger streptomycin molecule. nih.gov |
| Substrate Binding | Accommodates spectinomycin | Accommodates both spectinomycin and streptomycin | Structural differences in the binding pocket determine the range of substrates. |
Data derived from Kanchugal P, Selmer M. (2020) nih.govcncb.ac.cnasm.org
Biosynthesis of Spectinomycin
Producing Microorganisms: Streptomyces spectabilis and other Streptomyces species
Spectinomycin (B156147) is an aminocyclitol antibiotic primarily produced by the Gram-positive bacterium Streptomyces spectabilis. nih.govnih.gov This species, found predominantly in soil, is characterized by its complex secondary metabolism, which is responsible for producing a wide array of bioactive compounds. youtube.comyoutube.com While S. spectabilis is the most well-known producer, other Streptomyces species have also been identified as sources of spectinomycin, including Streptomyces flavopersicus and Streptomyces hygroscopicus. jmb.or.krjst.go.jp The genus Streptomyces is renowned for its capacity to synthesize over two-thirds of clinically useful antibiotics of natural origin. youtube.comyoutube.com
Identification and Functional Analysis of Biosynthetic Gene Clusters (e.g., spcD, speA, speB, spcS2)
The genetic blueprint for spectinomycin production is encoded within a dedicated biosynthetic gene cluster (BGC). A 45 kb DNA fragment containing the necessary genes for spectinomycin biosynthesis has been isolated and analyzed from Streptomyces spectabilis ATCC 27741. jmb.or.krnih.gov This cluster, referred to as the spe cluster, contains genes responsible for the synthesis of the antibiotic's two core components—actinamine and actinospectose—as well as regulatory and resistance genes. jmb.or.krnnl.gov.np
Functional analysis of key genes within this cluster has elucidated their specific roles in the biosynthetic pathway. Through subcloning, overexpression in E. coli, and biochemical assays, the functions of several enzymes have been confirmed. jmb.or.kr For instance, the heterologous expression of the speA, speB, and spcS2 genes in Streptomyces venezuelae YJ003 was sufficient for the biosynthesis of spectinamine, the aminocyclitol core of spectinomycin. oup.com
Table 1: Key Genes in the Spectinomycin Biosynthetic Cluster and Their Functions
| Gene | Protein Product | Function | Reference |
|---|---|---|---|
| spcD | SpcD | dTDP-glucose synthase | jmb.or.kr |
| speA | SpeA | myo-inositol monophosphatase | jmb.or.kr |
| speB | SpeB | myo-inositol dehydrogenase | jmb.or.kr |
| spcS2 | SpcS2 | L-glutamine:scyllo-inosose aminotransferase | jmb.or.kr |
| spcM | SpcM | Putative Methyltransferase | nih.gov |
Elucidation of Biosynthetic Pathways and Key Intermediates
The biosynthesis of the spectinomycin molecule can be understood by examining the separate pathways that construct its two main structural moieties, actinamine and actinospectose, which are then joined and further modified. nnl.gov.np
The aminocyclitol portion of spectinomycin, known as actinamine, is derived from myo-inositol. jmb.or.kr The pathway begins with glucose-6-phosphate, a common metabolite, which is converted to myo-inositol-1-phosphate. nih.govnih.gov
The subsequent steps are catalyzed by enzymes encoded in the spe cluster:
Dephosphorylation: The enzyme myo-inositol monophosphatase, the product of the speA gene, removes the phosphate (B84403) group from myo-inositol-1-phosphate to yield free myo-inositol. jmb.or.krnih.gov
Oxidation: The speB gene product, myo-inositol dehydrogenase, then oxidizes myo-inositol to form scyllo-inosose. jmb.or.krnih.gov This enzyme typically uses NAD+ as a cofactor. nih.gov
Transamination: The spcS2 gene encodes an aminotransferase that facilitates the addition of an amino group, a critical step in forming the final diaminocyclitol moiety, actinamine. jmb.or.kroup.com Research has shown that SpeB and SpcS2 may exhibit dual functions within the pathway. oup.com
The sugar component of spectinomycin, actinospectose, is a 6-deoxyhexose. jmb.or.kr Its biosynthesis begins with glucose-1-phosphate, which is activated into a nucleotide sugar. nih.gov
The key initial step is catalyzed by the enzyme dTDP-glucose synthase, encoded by the spcD gene. jmb.or.kr This enzyme converts glucose-1-phosphate and deoxythymidine triphosphate (dTTP) into dTDP-glucose. nih.govnih.gov This reaction is a committed step for the biosynthesis of the actinospectose moiety and is a common strategy in the formation of deoxysugars for many antibiotics. jmb.or.krnih.gov Further modifications, including dehydration and other transformations, convert dTDP-glucose into the final actinospectose unit before it is attached to the actinamine core.
After the actinamine and actinospectose moieties are synthesized, they are linked and undergo further enzymatic modifications to yield the final spectinomycin structure.
Dehydrogenation and Dioxane Bridge Formation: A crucial transformation is the formation of the unique dioxane bridge. This is catalyzed by SpeY, a twitch radical S-adenosyl methionine (SAM) enzyme. nih.gov SpeY carries out the dehydrogenation of a biosynthetic intermediate, which facilitates the intramolecular ring closure to form the characteristic tricyclic core of spectinomycin. nih.gov
N-Methylation: The final structure of spectinomycin contains N-methylated amino groups. The gene spcM within the cluster is identified as a putative methyltransferase. nih.gov This enzyme is the likely candidate for catalyzing the N-methylation of the streptamine (B1206204) intermediate. nnl.gov.np Interestingly, studies suggest that SpcM may also play a role in providing resistance to spectinomycin and other related aminoglycoside antibiotics for the producing organism. nih.govresearchgate.net
Chemical Synthesis and Analog Development in Research
Semisynthetic Modifications of Spectinomycin (B156147)
Initial efforts in modifying the spectinomycin structure were often hampered by the molecule's sensitivity to both acidic and basic conditions. acs.org However, researchers have successfully developed semisynthetic analogs by making targeted chemical changes to the parent molecule. These modifications have been guided by an understanding of spectinomycin's structure and its interaction with the bacterial ribosome. nih.gov
Analysis of the spectinomycin-ribosome complex revealed that the aminocyclitol A ring and the B-C ring fusion are crucial for binding, making them unsuitable for modification. nih.gov In contrast, the exterior-facing C-ring, particularly the 3'-keto group, was identified as a viable site for chemical alteration without compromising ribosomal affinity. nih.govnih.gov This structure-guided approach has led to the generation of novel spectinomycin analogs with enhanced antibacterial properties. nih.govnewtbdrugs.org
Design and Synthesis of Novel Antimicrobial Analogs
The design of new spectinomycin analogs has largely focused on overcoming the mechanisms that limit the parent drug's efficacy, such as efflux pump-mediated resistance. nih.govnih.gov By modifying the spectinomycin scaffold, researchers have been able to create compounds that can evade these resistance mechanisms and exhibit potent activity against drug-resistant pathogens. nih.govnih.gov
Two notable classes of semisynthetic spectinomycin analogs are the spectinamides and the aminomethyl spectinomycins.
Spectinamides were developed through structure-based design to have selective ribosomal inhibition and excellent narrow-spectrum activity against Mycobacterium tuberculosis. nih.govuzh.ch A key modification in spectinamides is the introduction of substituted aryl groups to the 3' position of the C-ring via an acetamide linker. nih.gov This alteration is crucial for their potent antitubercular properties as it allows them to evade the Rv1258c efflux pump in M. tuberculosis, which is a primary mechanism of intrinsic resistance to spectinomycin. nih.govnih.gov Spectinamides have demonstrated efficacy in murine infection models and show activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis strains. nih.govnewtbdrugs.org
Aminomethyl spectinomycins (amSPCs) represent another important class of analogs designed to tackle a broader range of drug-resistant bacteria. nih.gov A novel series of N-benzyl substituted 3'-(R)-3'-aminomethyl-3'-hydroxy spectinomycins were developed based on computational analysis and structure-guided synthesis. nih.govnih.gov These compounds retain ribosomal inhibition comparable to spectinomycin but exhibit increased potency against common respiratory pathogens like Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis, as well as sexually transmitted bacteria such as Neisseria gonorrhoeae and Chlamydia trachomatis. nih.govstjude.org The antibacterial activity of this series is on-target, as the non-ribosome binding 3'-(S) isomers show weak activity. nih.gov The lead compounds from this series have also demonstrated favorable pharmacokinetic properties and efficacy in animal models of infection. nih.govnih.gov
| Class of Analog | Key Structural Modification | Target Pathogens | Mechanism of Enhanced Activity |
| Spectinamides | Substituted aryl groups at the 3' position via an acetamide linker. nih.gov | Mycobacterium tuberculosis (including MDR and XDR strains). nih.govnewtbdrugs.org | Evasion of the Rv1258c efflux pump. nih.gov |
| Aminomethyl Spectinomycins (amSPCs) | N-benzyl substitutions on a 3'-aminomethyl-3'-hydroxy scaffold. nih.govnih.gov | Respiratory and sexually transmitted bacterial pathogens. nih.govstjude.org | Increased potency and improved cellular accumulation. nih.govstjude.org |
An efficient synthetic route to produce highly active 3'-aminomethyldihydrospectinomycins involves the use of spectinomycin 3'-cyanohydrins as intermediates. nih.gov In this process, the C-3'-carbonyl group of a protected spectinomycin derivative is converted into the corresponding aminomethylalcohols through the formation of a cyanohydrin. nih.gov This methodology allows for the selective synthesis of either epimer, providing valuable synthetic intermediates for the preparation of a variety of spectinomycin analogs. nih.gov
Structure-Activity Relationship Studies of Spectinomycin Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to the spectinomycin core influence antibacterial activity and for guiding the design of more effective analogs. nih.gov
Early SAR studies on spectinomycin derivatives, such as acyl and alkyl derivatives of 4-dihydro-4-deoxy-4(R)-aminospectinomycin, revealed that even small changes could significantly impact activity. nih.govjst.go.jp For instance, while all alkyl derivatives were active in vitro, only those with short chains were active in vivo. nih.govjst.go.jp
More recent and detailed SAR studies have focused on the spectinamide and aminomethyl spectinomycin series. For spectinamides, the antitubercular activity is a result of both ribosomal affinity and the ability to overcome efflux by the Rv1258c pump in M. tuberculosis. nih.gov Analysis of numerous spectinamide analogs has provided a deeper understanding of the structural requirements for both of these properties, which can aid in the development of future candidates. nih.gov
For aminomethyl spectinomycins, SAR studies have shown that N-benzyl substitutions on the 3'-aminomethyl group lead to broad-spectrum activity against various pathogens. nih.govresearchgate.net The stereochemistry at the 3' position is critical, with the 3'-(R) isomers demonstrating potent on-target ribosomal inhibition, while the 3'-(S) isomers are significantly less active. nih.gov Computational modeling combined with SAR has helped to elucidate how these analogs interact with the bacterial ribosome, revealing that modifications can position the molecule to interact with different regions of the ribosome, potentially enhancing binding and activity. researchgate.net Disubstituted analogs, with modifications at both the 3' and 6' positions, have also been synthesized and evaluated, contributing further to the understanding of spectinomycin SAR. researchgate.net
Advanced Analytical Techniques for Spectinomycin Quantification and Characterization
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is a versatile and widely adopted technique for the analysis of spectinomycin (B156147). Its adaptability allows for the development of methods tailored to specific analytical challenges, such as the simultaneous analysis of spectinomycin with other antibiotics or its quantification in complex sample matrices.
Reversed-phase HPLC (RP-HPLC) is a predominant method for the analysis of spectinomycin, particularly in pharmaceutical formulations. nih.govresearchgate.net In this technique, a non-polar stationary phase, such as C18 or a cyano column, is used with a polar mobile phase. nih.govresearchgate.netekb.eg The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
Several studies have detailed RP-HPLC methods for spectinomycin. For instance, a method for an injectable formulation of lincomycin (B1675468) and spectinomycin utilized a RP-C18 column with a gradient mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer at pH 6. nih.govresearchgate.netnih.gov Another method for a veterinary powder formulation employed a BDS hypersil cyano column with an isocratic mobile phase of a phosphate buffer (pH 6.5) and acetonitrile. ekb.egekb.eg
To enhance retention and peak shape of the highly polar spectinomycin on reversed-phase columns, ion-pairing agents are often added to the mobile phase. akjournals.com Pre-column derivatization is another strategy to improve the chromatographic properties and detectability of spectinomycin. One method involves derivatization with 2,4-dinitrophenylhydrazine, allowing for subsequent analysis on a Zorbax SB-C18 column. researchgate.net
Cation-exchange HPLC is a powerful technique for the determination of spectinomycin residues in animal-derived products. nih.gov This method leverages the basic nature of the spectinomycin molecule, which is protonated at acidic pH and can interact with a negatively charged cation-exchange stationary phase.
A validated method for analyzing spectinomycin in bovine tissues (kidney, liver, muscle, and fat) employs a single-column cation-exchange HPLC system. nih.gov This approach includes a two-step post-column derivatization process to enable fluorescence detection. nih.gov For the analysis of spectinomycin in plasma from various animal species, a dual-column system with Spherisorb SCX columns has been described, also utilizing post-column derivatization. nih.gov
The choice of detector is critical for achieving the desired sensitivity and selectivity in HPLC analysis of spectinomycin.
UV Detection: Ultraviolet (UV) detection is a common and cost-effective method used in routine quality control of spectinomycin formulations. nih.govresearchgate.netekb.egekb.eg The detection wavelength is typically set around 220 nm. nih.govresearchgate.netekb.egekb.eg While straightforward, UV detection can sometimes lack the sensitivity and specificity required for complex matrices or trace-level analysis. mdpi.com
Fluorescence Detection: Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV detection. Since spectinomycin is not naturally fluorescent, a derivatization step is required. This is often achieved post-column by oxidation with reagents like sodium hypochlorite, followed by reaction with a fluorogenic agent such as o-phthalaldehyde. nih.govnih.gov This technique is particularly useful for residue analysis in biological samples. nih.govnih.gov Another approach involves pre-column derivatization with a fluorescent tag like 2-naphthalene sulphonyl chloride. nih.gov A fluorescent latex immunoassay has also been developed for the rapid screening of spectinomycin residues. nih.gov
Mass Spectrometry (MS): Coupling HPLC with mass spectrometry (LC-MS) provides the highest level of specificity and sensitivity, making it the gold standard for confirmatory analysis and residue detection. nih.govmdpi.com Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization sources used for spectinomycin analysis. akjournals.comnih.gov Tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific precursor-to-product ion transitions, which is invaluable for complex sample matrices. mdpi.comnih.govresearchgate.net
Evaporative Light-Scattering Detection (ELSD): For an antibiotic like spectinomycin that lacks a strong UV chromophore, evaporative light-scattering detection (ELSD) presents a viable alternative. akjournals.comresearchgate.net This universal detector is compatible with gradient elution and can provide more accurate and reproducible results than some other methods. akjournals.com The response is dependent on the mass of the analyte, making it suitable for quantifying spectinomycin and its related impurities. akjournals.comresearchgate.net
Validation of analytical methods is crucial to ensure their reliability and suitability for their intended purpose. Validation studies for HPLC methods for spectinomycin are typically performed in accordance with guidelines from bodies such as the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA). nih.govresearchgate.netnih.gov
Key validation parameters include:
Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. For spectinomycin, linearity is often demonstrated over a range of 50% to 150% or 60% to 140% of the target concentration, with correlation coefficients (r or R²) greater than 0.99. nih.govresearchgate.netekb.egekb.eg
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where known amounts of spectinomycin are added to a blank matrix and then analyzed. Recoveries for spectinomycin are generally expected to be within 100 ± 2%. nih.govresearchgate.net In residue analysis, recoveries greater than 74% have been reported. nih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. RSD values are typically required to be ≤ 2%. ekb.egekb.eg
Selectivity/Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.govresearchgate.net This is often demonstrated by forced degradation studies, where the drug is exposed to stress conditions like acid, base, oxidation, heat, and light. nih.govresearchgate.net The method should be able to resolve spectinomycin from any resulting degradation products. nih.govresearchgate.net
Table 1: Summary of HPLC Method Validation Parameters for Spectinomycin
| Parameter | Typical Acceptance Criteria | Reported Findings for Spectinomycin |
|---|---|---|
| Linearity (Correlation Coefficient, R²) | > 0.99 | R² of 0.9999 has been achieved. nih.govresearchgate.net |
| Accuracy (% Recovery) | Typically 98-102% for drug product | Results within 100±2% have been reported. nih.govresearchgate.net For residue analysis, recoveries >74% have been achieved. nih.gov |
| Precision (Relative Standard Deviation, RSD) | ≤ 2% | RSD values of less than 2% are commonly reported. ekb.egekb.eg |
| Selectivity | No interference from matrix, impurities, or degradation products | Methods have demonstrated the ability to separate spectinomycin from degradation products and other active ingredients. nih.govresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Residue Analysis
Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific technique used for the qualitative and quantitative analysis of spectinomycin residues in food-producing animal tissues and other biological matrices. mdpi.comnih.gov Due to the low volatility and high polarity of spectinomycin, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis. mdpi.comnih.govgoogle.com This is commonly achieved through silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.netnih.gov
The GC-MS method offers excellent sensitivity, with limits of quantification (LOQs) reported to be as low as 4.1 µg/kg in animal tissues. nih.gov The use of mass spectrometry provides definitive confirmation of the analyte's identity. nih.gov Accelerated solvent extraction (ASE) can be employed as an efficient and automated sample preparation technique prior to GC-MS analysis. nih.govresearchgate.netnih.gov
Validation of GC-MS methods for spectinomycin residue analysis in various animal tissues (muscle, kidney, liver) has demonstrated good recoveries, typically ranging from 70% to 93%, with relative standard deviations (RSD) of less than 21%. nih.gov GC-tandem mass spectrometry (GC-MS/MS) further enhances the specificity and accuracy of the analysis, making it a robust method for regulatory monitoring of veterinary drug residues. nih.govresearchgate.net
Table 2: Performance of GC-MS for Spectinomycin Residue Analysis in Animal Tissues
| Matrix | Limit of Quantification (LOQ) | Recovery Range | Relative Standard Deviation (RSD) |
|---|---|---|---|
| Swine, Bovine Tissues | 4.1 µg/kg | 70% - 93% | < 21% |
| Poultry Muscles and Pork | 5.7 - 7.6 µg/kg | 79.7% - 94.2% | 1.2% - 3.5% |
| Poultry Eggs | 5.6 - 9.5 µg/kg | 80.0% - 95.7% | 1.0% - 3.4% |
Gas Chromatography-Nitrogen Phosphorus Detection (GC-NPD)
Gas chromatography with a nitrogen-phosphorus detector (GC-NPD) is another selective and sensitive method for the determination of spectinomycin residues. nih.gov The NPD is highly specific for compounds containing nitrogen and phosphorus, which reduces interference from other co-extracted compounds in the sample matrix. ontosight.aiscioninstruments.comwikipedia.org
Similar to GC-MS, a derivatization step is required to make spectinomycin amenable to GC analysis. nih.gov GC-NPD has been successfully used for the simultaneous determination of spectinomycin and lincomycin residues in animal tissues. nih.gov The method has been validated in swine and bovine muscle, kidney, and liver, with reported LOQs of 21.4 µg/kg for spectinomycin. nih.gov Recoveries for spiked samples were between 73% and 99%, with RSDs of less than 17%. nih.gov While highly sensitive, GC-NPD is generally considered a quantitative and screening tool, with GC-MS often used for confirmation. mdpi.comnih.gov
Microbiological Assay Techniques
Microbiological assays are fundamental for determining the potency of antibiotics, including spectinomycin. These methods rely on the principle that an antibiotic can inhibit the growth of a susceptible microorganism, and the extent of this inhibition is proportional to the concentration of the antibiotic. uspbpep.com The potency of spectinomycin is determined by comparing the inhibition of growth of a sensitive microorganism by known concentrations of a spectinomycin reference standard with the inhibition caused by the sample being tested. uspbpep.comdrugfuture.com
Two primary types of microbiological assays are employed for this purpose: the agar (B569324) diffusion (cylinder-plate) assay and the turbidimetric (tube) assay. uspbpep.comuspnf.com These techniques are crucial as they measure the biological activity of the compound, providing a more comprehensive assessment than chemical methods alone, which might not detect subtle changes that could affect potency. uspbpep.com
Agar Diffusion Method (Cylinder-Plate Assay)
The agar diffusion method is a widely used technique for quantifying spectinomycin. uspbpep.comuspnf.com This assay involves pouring an inoculated agar medium into a petri dish. uspbpep.com Stainless steel or porcelain cylinders are then placed on the surface of the solidified agar. uspbpep.comuspnf.com Solutions of the spectinomycin reference standard at various known concentrations and solutions of the spectinomycin sulfate (B86663) tetrahydrate sample are placed into these cylinders. uspbpep.com
During incubation, the antibiotic diffuses from the cylinders into the agar, creating a concentration gradient. This results in a circular zone of inhibition around the cylinder where the concentration of the antibiotic is sufficient to prevent the growth of the test microorganism. uspbpep.comyoutube.com The diameter of this zone is directly proportional to the logarithm of the antibiotic concentration. researchgate.net By measuring the diameters of the zones of inhibition produced by the sample and comparing them to a standard curve generated from the reference standard, the potency of the sample can be accurately calculated. uspbpep.com
The European Pharmacopoeia specifies the use of a buffered medium with a pH of 8.0 for the assay of spectinomycin, using Bacillus subtilis (NCTC 8236, CIP 52.62, or ATCC 6633) as the test organism, with an incubation temperature of 37-39 °C. uspbpep.com Research has also shown that Escherichia coli is a suitable test organism for spectinomycin assays. nih.govuspbpep.com
Table 1: Example Parameters for Spectinomycin Agar Diffusion Assay
| Parameter | Specification | Source |
| Test Organism | Bacillus subtilis (e.g., ATCC 6633) or Escherichia coli (e.g., ATCC 10536) | uspbpep.comuspbpep.com |
| Culture Medium | Buffered Agar Medium | uspbpep.com |
| Medium pH | 8.0 | uspbpep.com |
| Incubation Temp. | 37-39 °C | uspbpep.com |
| Assay Design | 3-dose or more parallel line assay | uspbpep.com |
| Measurement | Diameter of the zone of inhibition (mm) | uspbpep.com |
Turbidimetric Method
The turbidimetric assay, or tube assay, offers an alternative, often faster, method for determining spectinomycin potency. rsc.orgedqm.eu This technique measures the inhibition of microbial growth in a liquid culture. uspbpep.com Known concentrations of the spectinomycin standard and the test sample are added to tubes containing a liquid medium inoculated with a suspension of a suitable test microorganism. edqm.eu
The tubes are incubated for a specified period, typically 3 to 4 hours for spectinomycin. uspbpep.comuspnf.com During incubation, the microorganism will grow, causing the medium to become turbid. The presence of spectinomycin inhibits this growth, and the degree of turbidity is inversely proportional to the antibiotic's concentration. edqm.eu After incubation, the growth is stopped (e.g., by adding formaldehyde), and the turbidity of each tube is measured using a spectrophotometer. uspbpep.comedqm.eu The potency of the test sample is then calculated by comparing its absorbance to the standard curve generated from the reference solutions. pharmacy180.com
According to the United States Pharmacopeia (USP), the turbidimetric assay for spectinomycin can be performed using Klebsiella pneumoniae (ATCC 10031) as the test organism. uspbpep.com
Table 2: Research Findings on Spectinomycin Assay Recovery
| Assay Method | Average Recovery | Recovery Range | Key Finding |
| SPE-TFA Microbiological Method | 98% | 89-109% | Showed no significant difference in recovery between meal and pelleted feed samples and had relatively constant variation. nih.gov |
| AOAC Microbiological Method | 85% | 64-102% | Recovery was significantly lower for pelleted samples compared to meal samples, with inconsistent variation. nih.gov |
Research has demonstrated the development of new microbiological methods, such as the spectinomycin trifluoroacetic (SPE-TFA) method, to improve recovery and consistency in complex matrices like animal feed. nih.gov This method yielded an average recovery of 98%, compared to 85% for the standard AOAC method at the time, and provided a more sensitive response line. nih.gov
Applications in Molecular Biology and Biotechnology Research
Utilization as a Selective Agent in Genetic Engineering
In the landscape of genetic engineering, the ability to select for cells that have successfully incorporated foreign DNA is paramount. Spectinomycin (B156147) sulfate (B86663) tetrahydrate serves as a crucial selective agent, enabling researchers to isolate and cultivate only the cells of interest. addgene.orgontosight.ai
Isolation of Cells Containing aadA Spectinomycin Resistance Genes
The most common mechanism of resistance to spectinomycin is conferred by the aadA gene, which encodes the enzyme aminoglycoside-3'-adenylyltransferase. ontosight.aiidosi.org This enzyme modifies spectinomycin, rendering it incapable of binding to the ribosome, thus allowing protein synthesis to proceed. ontosight.ai In molecular cloning, a plasmid vector carrying the aadA gene alongside a gene of interest is introduced into a host organism, typically bacteria like Escherichia coli. ontosight.ainih.gov
When these cells are cultured on a medium containing spectinomycin, only the cells that have successfully taken up the plasmid containing the aadA gene will survive and proliferate. ontosight.aitoku-e.com The non-transformed cells, lacking the resistance gene, are unable to synthesize proteins and are consequently eliminated. This selection process is a fundamental step in a wide array of molecular biology workflows, including gene cloning, protein expression, and the construction of genetically modified organisms. ontosight.ai The aadA gene has been identified in various bacterial species, including Enterococcus faecalis and Salmonella typhimurium, and has become a widely used selectable marker. idosi.orgnih.gov
Amplification of Low Copy Number Plasmids Carrying Replicons
While spectinomycin's primary role is selection, it can also be indirectly involved in strategies to increase the yield of low-copy-number plasmids. Some plasmid replication systems are controlled by short RNA molecules rather than proteins. In such cases, inhibiting protein synthesis with antibiotics like spectinomycin can lead to an increase in plasmid copy number. researchgate.net This is because the replication of the host chromosome is halted due to the inhibition of essential protein synthesis, while the plasmid, which relies on a different replication control mechanism, continues to replicate. This method is particularly useful for obtaining higher quantities of plasmid DNA for downstream applications. Research in Streptomyces achromogenes subsp. rubradiris has shown that exposure to high concentrations of spectinomycin can lead to the amplification of a specific DNA sequence conferring resistance, demonstrating a link between spectinomycin resistance and DNA amplification. nih.govasm.org
Spectinomycin in Plant Transformation Systems
Spectinomycin has proven to be a valuable tool in the genetic modification of plants. Its ability to specifically inhibit plastid protein synthesis makes it an effective selective agent for identifying and regenerating transgenic plant cells. oup.comnih.gov
Selection Markers for Transgenic Plants (e.g., Spcr gene)
Similar to its use in bacteria, spectinomycin is employed to select for transgenic plant cells that have incorporated a resistance gene. The spectinomycin resistance (Spcr) gene, often the bacterial aadA gene adapted for plant expression, is a commonly used selectable marker. toku-e.comnih.gov When plant tissues are transformed with a vector containing the Spcr gene and the gene of interest, they are cultured on a medium containing spectinomycin. google.comgoogle.com
Only the cells that have successfully integrated the resistance gene into their genome can survive and regenerate into whole plants. nih.gov Non-transformed cells are unable to develop due to the inhibitory effect of spectinomycin on their plastids, which are crucial for plant development. nih.gov This selection process is a critical step in producing genetically modified crops with desirable traits. nih.govusda.gov An enhanced spectinomycin resistance construct has been shown to provide strong resistance, comparable to other commonly used markers like kanamycin, in several plant species. nih.govusda.gov
Generating Plants Deficient for Plastid-Encoded RNA Polymerase
The generation of plants with deficiencies in plastid-encoded RNA polymerase (PEP) is another application of spectinomycin. PEP is essential for the transcription of many photosynthesis-related genes within the plastid genome. frontiersin.orgmpg.de By using spectinomycin as a selective agent, researchers can isolate plant lines where the function of PEP is disrupted. nih.gov
Q & A
What is the molecular structure of spectinomycin sulfate tetrahydrate, and how does it relate to its antimicrobial activity?
Category: Basic Research Inquiry
Answer: this compound (C₁₄H₃₄N₂O₁₄S) is an aminocyclitol antibiotic derived from Streptomyces spectabilis. Its structure includes a tetrahydrate form, which stabilizes the sulfate salt and enhances solubility. The antibiotic targets the 30S ribosomal subunit in Gram-negative bacteria, inhibiting protein synthesis by binding to ribosomal RNA (rRNA). Researchers should validate its activity using broth microdilution assays (CLSI guidelines) against target pathogens like Escherichia coli or Salmonella spp. .
How should researchers design experiments to assess the stability of this compound under varying storage conditions?
Category: Advanced Experimental Design
Answer: Stability studies require controlled testing of temperature (e.g., 0–5°C vs. room temperature), humidity, and light exposure over time. Use high-performance liquid chromatography (HPLC) to monitor degradation products and quantify potency. For accelerated stability testing, employ elevated temperatures (40°C) and compare results to real-time storage data. Ensure samples are stored in airtight, light-resistant containers to minimize hydration loss or sulfate dissociation .
What analytical methods are recommended for quantifying this compound in complex biological matrices?
Category: Basic Methodology
Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for detecting spectinomycin in serum or tissue samples due to its high sensitivity and specificity. For in vitro studies, UV spectrophotometry (λ = 280 nm) or microbial bioassays using Bacillus subtilis as a test strain can quantify antimicrobial activity. Validate methods with calibration curves and spike-recovery experiments to ensure accuracy .
How can researchers evaluate synergistic or antagonistic interactions between this compound and other antibiotics?
Category: Advanced Data Analysis
Answer: Use checkerboard assays or time-kill curve analyses to assess synergy. Calculate fractional inhibitory concentration indices (FICIs) for combinations with β-lactams or aminoglycosides. For example, combining spectinomycin with ceftiofur may enhance efficacy against multidrug-resistant Salmonella. Statistical tools like ANOVA should be applied to confirm significance, and genomic sequencing can identify resistance modulation .
What safety protocols are critical when handling this compound in laboratory settings?
Category: Basic Laboratory Practice
Answer: Use NIOSH-approved respirators (N95) and nitrile gloves to avoid inhalation or dermal exposure. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of waste via incineration with alkali scrubbing. Emergency eye wash stations and safety showers must be accessible. Regularly monitor air quality for particulate concentrations exceeding OSHA limits .
How do bacterial resistance mechanisms against this compound develop, and what experimental models can track these changes?
Category: Advanced Mechanistic Study
Answer: Resistance arises via mutations in the 16S rRNA (e.g., rpsE gene) or enzymatic modification (e.g., nucleotidyltransferases). Use plasmid transformation assays in E. coli to introduce resistance genes (aadA1) and measure minimum inhibitory concentration (MIC) shifts. Whole-genome sequencing of evolved strains under sublethal spectinomycin exposure can identify resistance loci .
How should researchers resolve discrepancies in reported physicochemical properties (e.g., CAS number variations) of this compound?
Category: Advanced Data Contradiction Analysis
Answer: Cross-reference CAS numbers (e.g., 64058-48-6 vs. 23312-56-3) with authoritative databases like PubChem or the Merck Index. Perform nuclear magnetic resonance (NMR) and elemental analysis to confirm molecular identity. Hydration state discrepancies (tetrahydrate vs. anhydrous) can be clarified via thermogravimetric analysis (TGA) .
What experimental approaches can determine the impact of hydration state (tetrahydrate vs. anhydrous) on spectinomycin’s bioavailability?
Category: Advanced Formulation Research
Answer: Compare dissolution rates using USP apparatus II (paddle method) in simulated intestinal fluid (pH 6.8). Pharmacokinetic studies in animal models (e.g., murine) can assess bioavailability differences via area-under-the-curve (AUC) calculations. Pair these with X-ray diffraction (XRD) to confirm crystalline structure stability .
What are the key considerations for selecting appropriate negative controls in this compound efficacy studies?
Category: Basic Experimental Design
Answer: Use vehicle controls (e.g., sterile water or saline) to account for solvent effects. For in vivo studies, include untreated cohorts and antibiotics with unrelated mechanisms (e.g., fluoroquinolones) to differentiate spectinomycin-specific effects. Validate controls using statistical methods like Dunnett’s test .
How can researchers identify and characterize degradation products of this compound under stress conditions?
Category: Advanced Analytical Chemistry
Answer: Subject the compound to oxidative (H₂O₂), acidic (HCl), or alkaline (NaOH) stress. Analyze degradation pathways via LC-MS/MS and Fourier-transform infrared spectroscopy (FTIR) to identify breakdown products like actinospectose. Quantify toxicity of degradants using in vitro cytotoxicity assays (e.g., HepG2 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
